6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, an ethylamino group, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is converted to 4-bromophenylacetyl chloride using thionyl chloride.
Amidation Reaction: The 4-bromophenylacetyl chloride is then reacted with ethylamine to form 4-bromophenylacetyl ethylamide.
Cyclization: The ethylamide is subjected to cyclization with methyl isocyanate to form the pyrimidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Products: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Formation of N-oxides.
Reduction Products: Formation of amines.
Scientific Research Applications
6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethylamine: A related compound with a similar bromophenyl group but different functional groups.
4-Bromophenethylamine: Another related compound with a bromophenyl group and an ethylamine group.
Uniqueness
6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the presence of a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
64455-89-6 |
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Molecular Formula |
C13H14BrN3O2 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
6-[2-(4-bromophenyl)ethylamino]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14BrN3O2/c1-17-12(18)8-11(16-13(17)19)15-7-6-9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3,(H,16,19) |
InChI Key |
GWXKPCUAVYLTTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NCCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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